molecular formula C32H48O2P2 B11832841 (2R,2'R,3R,3'R)-3,3'-di-tert-butyl-2,2'-di(pentan-3-yl)-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphospho le

(2R,2'R,3R,3'R)-3,3'-di-tert-butyl-2,2'-di(pentan-3-yl)-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphospho le

Katalognummer: B11832841
Molekulargewicht: 526.7 g/mol
InChI-Schlüssel: SQNXSTWVZFXHQW-VONQXTHZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,2’R,3R,3’R)-3,3’-di-tert-butyl-2,2’-di(pentan-3-yl)-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole core with bulky tert-butyl and pentan-3-yl substituents, which contribute to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,2’R,3R,3’R)-3,3’-di-tert-butyl-2,2’-di(pentan-3-yl)-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,2’R,3R,3’R)-3,3’-di-tert-butyl-2,2’-di(pentan-3-yl)-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms

Wissenschaftliche Forschungsanwendungen

(2R,2’R,3R,3’R)-3,3’-di-tert-butyl-2,2’-di(pentan-3-yl)-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of (2R,2’R,3R,3’R)-3,3’-di-tert-butyl-2,2’-di(pentan-3-yl)-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole involves its interaction with specific molecular targets and pathways. The compound’s bulky substituents and unique structure allow it to bind selectively to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2R,2’R,3R,3’R)-4,4’-di(anthracen-9-yl)-3,3’-di-tert-butyl-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole
  • (2R,2’R,3R,3’R)-4,4’-di(9-anthracenyl)-3,3’-di-tert-butyl-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole

Uniqueness

The uniqueness of (2R,2’R,3R,3’R)-3,3’-di-tert-butyl-2,2’-di(pentan-3-yl)-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole lies in its specific substituents and structural configuration, which confer distinct reactivity and stability compared to similar compounds. This makes it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C32H48O2P2

Molekulargewicht

526.7 g/mol

IUPAC-Name

(2R,3R)-3-tert-butyl-4-[(2R,3R)-3-tert-butyl-2-pentan-3-yl-2H-1,3-benzoxaphosphol-4-yl]-2-pentan-3-yl-2H-1,3-benzoxaphosphole

InChI

InChI=1S/C32H48O2P2/c1-11-21(12-2)29-33-25-19-15-17-23(27(25)35(29)31(5,6)7)24-18-16-20-26-28(24)36(32(8,9)10)30(34-26)22(13-3)14-4/h15-22,29-30H,11-14H2,1-10H3/t29-,30-,35-,36-/m1/s1

InChI-Schlüssel

SQNXSTWVZFXHQW-VONQXTHZSA-N

Isomerische SMILES

CCC(CC)[C@@H]1OC2=CC=CC(=C2[P@]1C(C)(C)C)C3=C4C(=CC=C3)O[C@H]([P@@]4C(C)(C)C)C(CC)CC

Kanonische SMILES

CCC(CC)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)C(CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.